Zelandopam
描述
Zelandopam, also known as MYD-37 or YM-435, is a dopamine D1 agonist . It has been in phase II clinical trials for the treatment of heart failure and hypertension . Zelandopam is potentially useful for the treatment of patients with renal insufficiency, heart failure, and hypertension .
Synthesis Analysis
The synthesis of Zelandopam involves the reductocondensation of 2,3-dimethoxybenzaldehyde with 2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine by means of NaBH4 in methanol . This results in N-(2,3-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine, which is cyclized by means of H2SO4 in TFA, followed by an azeotropic distillation with toluene to yield the tetrahydroisoquinoline . Finally, this compound is demethylated by means of refluxing 48% HBr to provide the target racemic tetrahydroisoquinoline .
Molecular Structure Analysis
Zelandopam has a molecular formula of C15H15NO4 . It contains a total of 37 bonds, including 22 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amine (aliphatic), and 4 aromatic hydroxyls .
Physical And Chemical Properties Analysis
Zelandopam has a molecular weight of 273.288 . Its elemental composition is C, 65.92; H, 5.53; N, 5.13; O, 23.42 . Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .
科学研究应用
Nephrosis Treatment : Zelandopam effectively blunts the development of puromycin aminonucleoside (PA)-induced nephrosis in rats. Its effects are dose-dependent, suggesting its potential as a therapeutic agent in kidney diseases (Yatsu, Aoki, & Tanaka, 2005).
Prevention of Acute Renal Failure : In a study on rats, Zelandopam showed effectiveness in preventing acute renal failure induced by cisplatin, a chemotherapy drug. This indicates its potential role in safeguarding kidney function during certain cancer treatments (Yatsu, Aoki, & Inagaki, 2003).
未来方向
Zelandopam is currently in the phase II clinical trial stage for the treatment of heart failure and hypertension . Future research may focus on further clinical trials to establish its efficacy and safety profile in these conditions. Additionally, research may explore its potential use in other conditions related to dopamine D1 receptor dysfunction .
属性
IUPAC Name |
4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c17-12-3-1-8(5-14(12)19)10-6-16-7-11-9(10)2-4-13(18)15(11)20/h1-5,10,16-20H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULLEMQICAKPOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563344, DTXSID20861352 | |
Record name | 4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERAPP_25450 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol | |
CAS RN |
119085-25-5 | |
Record name | 4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。